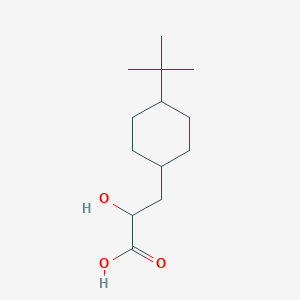

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-tertiary butyl cyclohexaneacetic acid involves adding sodium hydride into dried tetrahydrofuran, stirring the mixture and reducing the temperature to 0 DEG C, adding triethyl phosphonoacetate and stirring the mixture, adding a tetrahydrofuran solution of 4-tertiary butyl cyclohexanone, and raising the temperature to room temperature and stirring the mixture .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques. For example, the molecular formula of 4-tert-Butylcyclohexene is C10H18 , and that of trans-4-tert-Butylcyclohexanol is C10H20O . The 3D structure of these compounds can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and depend on various factors. For instance, tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1 reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary. For example, 4-tert-Butylcyclohexyl acetate has a molecular weight of 198.30 , and its density is 0.934 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Hydroxycinnamic Acids and Antioxidant Activities

Hydroxycinnamic acids, including ferulic, coumaric, caffeic, and sinapic acids, are widely distributed in plant phenylpropanoids and demonstrate significant antioxidant activities. These compounds exhibit their antioxidant potential by scavenging various radicals and acting as reducing agents. Notably, ferulic acid and its derivatives have shown potent antioxidant activity in both in vitro and in vivo systems. Similarly, caffeic acid and its derivatives are recognized for their antioxidant properties, with caffeic acid being the most effective among major hydroxycinnamic acids. The structural effects on the potency of antioxidant activity of hydroxycinnamates highlight the importance of specific configurations for enhanced activity (Shahidi & Chandrasekara, 2010).

Biological Activities of p-Coumaric Acid and Its Conjugates

p-Coumaric acid and its conjugates exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anti-cancer effects. These activities are attributed to the structure of p-coumaric acid and its ability to form conjugates with various molecules, significantly enhancing its biological efficacy. Despite its high biological activity, the absorption of its conjugates remains a challenge, suggesting a need for further research to optimize their therapeutic potential (Pei, Ou, Huang, & Ou, 2016).

Environmental Presence and Effects of Parabens

Research on parabens, which are esters of para-hydroxybenzoic acid, indicates their widespread presence in the environment due to their use in various consumer products. Despite their relative biodegradability, parabens persist in surface water and sediments, raising concerns about their potential endocrine-disrupting effects. The ubiquity of methylparaben and propylparaben, in particular, reflects their common use and continuous introduction into ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Lactic Acid Biotechnological Routes

Lactic acid serves as a precursor for several valuable chemicals, highlighting its importance beyond its primary use. Through both chemical and biotechnological routes, lactic acid can be transformed into compounds like pyruvic acid, acrylic acid, and lactate ester, underscoring its versatility and potential for contributing to green chemistry (Gao, Ma, & Xu, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-tert-butylcyclohexyl)-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h9-11,14H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTWPXYTJNVKRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CC(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylcyclohexyl)-2-hydroxypropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2812392.png)

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)

![2-chloro-N-[2-(1H-pyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2812401.png)

![3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812403.png)

![N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2812404.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2812407.png)